molecular formula C18H16N2O2 B2631776 2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide CAS No. 1161124-40-8

2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide

Cat. No. B2631776
CAS RN: 1161124-40-8
M. Wt: 292.338
InChI Key: CQHAKYJLWGGCEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or its analogs often involves the reaction of anilines using malonic acid equivalents . Another method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” consists of a quinoline moiety, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The quinoline moiety displays different tautomeric forms between the carbonyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound or its analogs are diverse. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords a related compound .

Scientific Research Applications

Future Directions

The future directions for research on “2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” could involve further exploration of its synthesis methods, potential biological activities, and its analogs. Given the diverse biological activities of quinoline derivatives, this compound could be a potential candidate for drug research and development .

properties

IUPAC Name

2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-5-3-4-6-15(11)18(22)19-13-7-8-14-12(2)9-17(21)20-16(14)10-13/h3-10H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHAKYJLWGGCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

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